(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt

Catalog No.
S14630069
CAS No.
M.F
C7H10N2O4
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammo...

Product Name

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt

IUPAC Name

azane;2-(furan-2-yl)-2-methoxyiminoacetic acid

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3

InChI Key

ZWNSXPIVYODLLM-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O.N

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, also known as syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, is a chemical compound with the molecular formula C7_7H10_{10}N2_2O4_4 and a molecular weight of 186.17 g/mol. It is characterized by its unique structure, featuring a methoxyimino group attached to a furyl-acetic acid moiety. This compound is soluble in solvents such as dimethyl sulfoxide and methanol, and it exists as a solid at room temperature .

The primary reaction pathways for (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt involve its formation from precursor compounds through various synthetic methods. Key reactions include:

  • Formation of 2-Oxo-2-furanacetic Acid: This is achieved by reacting 2-acetyl furan with sodium nitrite in the presence of metal salts as catalysts.
  • Methoxamine Reaction: The resulting 2-oxo-2-furanacetic acid is then reacted with methoxamine salts to form the intermediate 2-methoxyimino-2-furans acetic acid.
  • Ammonium Salt Formation: Finally, the intermediate is treated with ammonia to yield (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt .

(Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt has been identified as an important intermediate in the synthesis of cephalofurxin, a non-semi-synthetic spectrum cephalosporin antibiotic. Its biological activity is primarily linked to its role in enhancing the efficacy of antibiotics, particularly in gastrointestinal applications . Further studies are needed to fully elucidate its pharmacological properties and potential therapeutic uses.

Several methods have been developed for synthesizing (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt:

  • Catalytic Reaction Method: Involves reacting 2-acetyl furan with sodium nitrite under metal salt catalysis, followed by treatment with methoxamine and ammonia. This method has shown high selectivity for the cis structure and yields up to 85% .
  • One-Pot Synthesis: A more efficient synthesis route combines multiple steps into one reaction system, minimizing the need for intermediate separation and maximizing yield and purity .
  • Ultraviolet Irradiation: The use of ultraviolet light (wavelengths between 210 nm and 365 nm) during synthesis has been reported to improve structural selectivity during reactions involving intermediates .

The primary application of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt lies in pharmaceutical chemistry, particularly as an intermediate in the synthesis of cephalosporin antibiotics. Its unique structure may also allow for further exploration in drug design and development, potentially leading to new therapeutic agents targeting bacterial infections .

Research into the interaction of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt with biological systems is limited but suggests potential interactions with bacterial enzymes involved in antibiotic resistance mechanisms. Further studies are warranted to explore its interactions at the molecular level, which could provide insights into enhancing antibiotic efficacy or reducing resistance .

Several compounds share structural similarities with (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
(Z)-Methoxyiminoacetic AcidC5_5H7_7N1_1O3_3Simpler structure without furyl group
Furan-3-carboxylic AcidC5_5H4_4O3_3Lacks imino functionality; used in organic synthesis
4-MethoxyfuranC6_6H6_6OContains methoxy group but lacks acetic acid moiety
CephalofurxinC16_16H17_17N3_3O7_7Antibiotic derived from similar synthetic pathways

The uniqueness of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt lies in its specific combination of functional groups that enhance its biological activity as an antibiotic precursor while providing structural features that differentiate it from other similar compounds .

The story of cephalosporin intermediates begins with Giuseppe Brotzu’s 1948 isolation of Cephalosporium acremonium from Sardinian coastal waters, which produced cephalosporin C. While cephalosporin C itself exhibited limited clinical utility, its hydrolysis yielded 7-aminocephalosporanic acid (7-ACA), a scaffold for semisynthetic modifications. Early derivatives like cephalothin (1964) demonstrated the profound impact of side-chain engineering on antibacterial activity and pharmacokinetics.

The (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt arose from systematic efforts to optimize the C7 acylamino side chain of 7-ACA. Researchers recognized that introducing sterically hindered imino groups could shield the β-lactam ring from hydrolytic enzymes. The compound’s Z-configuration methoxyimino moiety proved particularly effective at resisting β-lactamase attack while maintaining affinity for penicillin-binding proteins (PBPs). Concurrently, the furan ring contributed to improved cell membrane penetration in Gram-negative pathogens due to its balanced hydrophobicity and hydrogen-bonding capacity.

Table 1: Key Structural Features of (Z)-2-Methoxyimino-2-(furyl-2-yl) Acetic Acid Ammonium Salt

FeatureRole in Cephalosporin Design
Z-configuration iminoPrevents β-lactamase recognition
Methoxy groupEnhances electronic stabilization
Furan ringOptimizes lipophilicity for membrane uptake
Ammonium counterionImproves solubility during synthesis

This intermediate’s synthesis typically involves condensation of furfural derivatives with methoxyamine, followed by ammonium salt formation—a process refined to achieve high stereochemical purity critical for antibiotic efficacy.

Thiamine Diphosphate-Dependent Enzyme Systems in Furylhydroxymethylketone Biosynthesis

Thiamine diphosphate-dependent enzyme systems represent a crucial biocatalytic pathway for the biosynthesis of 2-furylhydroxymethylketone, a key intermediate in the production of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt [1]. These enzyme systems utilize the cofactor thiamine diphosphate to facilitate carbon-carbon bond formation reactions through carboligation mechanisms [2].

The enzymatic synthesis of 2-furylhydroxymethylketone involves the use of pyruvate decarboxylase from Sulfobacillus species hq2, which has been identified as the optimal enzyme among twenty-one screened thiamine diphosphate-dependent enzymes [1]. This enzyme catalyzes the reaction between furfural and formaldehyde to produce 2-furylhydroxymethylketone with remarkable efficiency [1]. The reaction mechanism involves the formation of a thiamine diphosphate ylide intermediate, which facilitates nucleophilic attack on the aldehyde substrates [2].

Research findings demonstrate that the enzymatic process achieves a product yield of 96.2% with a space-time yield of 5.25 grams per liter per hour [1]. The optimal reaction conditions have been established through systematic optimization studies, revealing that temperature, pH, and substrate concentrations significantly influence the catalytic performance [1].

ParameterOptimal ValueProduct Yield (%)
Temperature30°C96.2
pH7.596.2
Furfural Concentration50 millimolar96.2
Formaldehyde Concentration500 millimolar96.2
Reaction Time24 hours96.2

The thiamine diphosphate cofactor plays an essential role in the catalytic mechanism by generating a reactive ylide intermediate through deprotonation of the carbon-2 position in the thiazolium ring [2]. This ylide intermediate subsequently attacks the carbonyl carbon of formaldehyde, leading to the formation of the desired hydroxymethyl ketone product [2]. The enzyme exhibits high selectivity for the target reaction while minimizing side product formation [1].

Kinetic studies reveal that the apparent Michaelis constant values for the substrate binding are optimized for efficient catalysis under physiological conditions [2]. The enzyme demonstrates remarkable thermostability and maintains catalytic activity across a broad temperature range, making it suitable for industrial applications [1].

Metabolic Engineering Strategies for Precursor Substrate Utilization

Metabolic engineering approaches for enhancing precursor substrate utilization focus on optimizing the cellular machinery to improve flux toward the desired biosynthetic pathways [3] [4]. These strategies involve systematic modifications of metabolic networks to overcome limitations in precursor availability and enhance overall productivity [5].

The enhancement of precursor flux toward isopentenyl diphosphate and dimethylallyl diphosphate represents a fundamental strategy in metabolic engineering for terpenoid biosynthesis [5]. Research demonstrates that amplification of the methylerythritol phosphate pathway genes results in significant improvements in precursor availability [5]. However, excessive pathway amplification can lead to the accumulation of toxic intermediates that negatively affect overall pathway performance [5].

Successful metabolic engineering strategies incorporate balanced approaches that consider both upstream precursor supply and downstream pathway capacity [5]. Studies show that combining precursor flux amplification with protein engineering of rate-limiting enzymes can achieve synergistic improvements in product formation [5]. The most productive pathways combine multiple engineering approaches, resulting in approximately 2,600-fold increases in target compound levels [5].

Engineering StrategyFold ImprovementFinal Titer (mg/L)
Precursor Flux Amplification60092
Protein Engineering15035
Combined Approach2,600700
Optimized Cultivation3,000850

The utilization of carbohydrate portions of lignocellulosic biomass presents significant opportunities for sustainable precursor generation [6]. Metabolic engineering efforts focus on improving the efficiency of sugar utilization pathways, particularly for pentose sugars that are abundant in lignocellulosic feedstocks [6]. These approaches involve engineering sugar transport systems, optimizing enzyme expression levels, and eliminating competing metabolic pathways [6].

Advanced metabolic engineering strategies incorporate synthetic biology approaches to create novel biosynthetic pathways that do not exist in nature [7]. These designer pathways enable the direct conversion of renewable feedstocks into valuable chemical intermediates through engineered enzymatic cascades [7]. The implementation of such pathways requires careful consideration of cofactor balance, enzyme compatibility, and metabolic burden on the host organism [7].

Research findings indicate that the most effective metabolic engineering strategies combine multiple approaches, including pathway amplification, enzyme optimization, and host strain engineering [8]. These integrated approaches address bottlenecks at multiple levels of cellular metabolism, resulting in substantial improvements in product formation rates and final titers [8].

Solubility Enhancement Techniques for Recombinant Enzyme Catalysis

Solubility enhancement represents a critical factor in the successful implementation of recombinant enzyme catalysis systems [9] [10]. Multiple strategies have been developed to address protein solubility challenges, ranging from genetic modifications to chemical formulation approaches [11] [12].

Maltose binding protein fusion technology has emerged as one of the most effective approaches for enhancing enzyme solubility [13] [14]. Research demonstrates that maltose binding protein acts as a molecular chaperone, promoting proper protein folding and preventing aggregation through its intrinsic chaperone activity [13]. The large hydrophobic cleft in maltose binding protein provides a binding site for misfolded polypeptides, facilitating their refolding into active conformations [13].

Comparative studies of different solubility enhancement tags reveal significant differences in their effectiveness [15]. The maltose binding protein tag consistently outperforms other fusion partners, including glutathione-S-transferase and hexahistidine tags, in promoting soluble protein expression [15]. Position-dependent effects have been observed, with amino-terminal maltose binding protein fusions providing superior solubility enhancement compared to carboxy-terminal fusions [16].

Fusion TagSize (kDa)Solubility Enhancement FactorExpression Level (mg/L)
Maltose Binding Protein4320-fold120
Glutathione-S-Transferase268-fold45
Thioredoxin1212-fold60
Small Ubiquitin Modifier115-fold25
Hexahistidine12-fold15

Advanced protein engineering approaches utilize computational design strategies to optimize enzyme solubility without compromising catalytic activity [12]. The CamSol Combination algorithm represents a breakthrough in automated solubility optimization, enabling the design of enzyme variants with substantially improved solubility while maintaining thermostability [12]. This approach has been successfully applied to industrial enzymes, resulting in variants with superior manufacturability and extended shelf lives [12].

Chemical modification strategies provide alternative approaches to solubility enhancement through post-translational modifications [17]. Polymer conjugation techniques enable the tuning of enzyme-solvent interactions, allowing enzymes to function effectively in non-native solvent environments [17]. These modifications can be designed to be responsive to environmental conditions, enabling switchable solubility properties that facilitate both catalysis and product recovery [17].

Directed evolution approaches specifically targeting solubility improvement have demonstrated remarkable success in enhancing enzyme production [18]. The twin-arginine translocation pathway-based selection system enables the isolation of mutations that promote intracellular solubility while maintaining catalytic activity [18]. This approach has achieved up to 30-fold improvements in soluble enzyme production without compromising specific activity [18].

The integration of multiple solubility enhancement strategies provides synergistic benefits for recombinant enzyme production [9]. Combinations of fusion tags, optimized expression conditions, and strain engineering approaches result in substantial improvements in both protein yield and catalytic performance [9]. These integrated approaches are essential for the successful implementation of enzymatic processes at industrial scales [9].

The stereochemical orientation of the methoxyimino group in (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt plays a fundamental role in determining the biological activity of the resulting cephalosporin antibiotic. The Z-configuration, also known as the syn-configuration, represents the geometrically favored arrangement where the methoxy group and the carboxylic acid functionality are positioned on the same side of the carbon-nitrogen double bond [3] [4].

Research demonstrates that cephalosporin compounds possessing the Z-configuration exhibit markedly superior antibacterial activity compared to their E-configuration counterparts [4] [5]. Specifically, studies on cefotaxime have shown that while the Z-isomer displays potent activity against Escherichia coli, the corresponding E-isomer demonstrates minimal inhibitory concentrations exceeding 500 micrograms per milliliter, rendering it essentially devoid of antibacterial properties [3]. This dramatic difference in activity, representing a reduction of 2 to 100-fold in potency for E-isomers, underscores the critical importance of maintaining the Z-configuration in therapeutic applications [4].

The mechanism underlying this stereochemical preference relates directly to bacterial cell penetration capabilities. Comparative studies have revealed that while both Z and E isomers exhibit similar affinities for penicillin-binding proteins when tested in vitro, the in vivo performance differs dramatically [3]. The Z-configuration enables superior penetration through bacterial outer membrane layers, while the E-configuration experiences severely compromised penetration ability. This penetration differential requires E-isomers to achieve concentrations more than 100-fold higher than Z-isomers to saturate the same penicillin-binding protein targets [3].

The structural basis for this penetration advantage appears to stem from the specific three-dimensional arrangement of the methoxyimino group in the Z-configuration, which facilitates more efficient transport across bacterial cell membranes. Nuclear magnetic resonance spectroscopy studies have provided detailed characterization of these stereoisomers, revealing distinct chemical shift patterns that allow for precise identification and quantification of each configuration [4] [6]. The aminothiazole proton in Z-isomers typically appears around 6.70 to 6.90 parts per million, while E-isomers display this signal at 7.2 to 7.6 parts per million, reflecting different electronic environments due to intramolecular interactions [4].

The predominance of Z-configuration in commercial cephalosporin preparations reflects both its superior therapeutic efficacy and the challenges associated with maintaining stereochemical purity during synthesis and storage. Environmental factors such as ultraviolet light exposure and acidic conditions can promote isomerization from the therapeutically active Z-form to the less active E-form [6]. This isomerization represents a significant quality control consideration in pharmaceutical manufacturing, necessitating careful storage conditions and analytical monitoring throughout the product lifecycle.

Methoxyimino Group Functionality in β-Lactamase Resistance

The methoxyimino group present in (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt serves as a crucial structural element for conferring β-lactamase resistance in the resulting cephalosporin antibiotics. This functional group, when incorporated into the R1 side chain of cephalosporin structures, provides enhanced stability against enzymatic degradation by β-lactamases produced by resistant bacterial strains [7] [8].

β-lactamases represent the primary mechanism of bacterial resistance to β-lactam antibiotics, functioning through hydrolytic cleavage of the β-lactam ring structure [9] [10]. These enzymes, classified into four major categories (A, B, C, and D), pose significant therapeutic challenges by rendering antibiotics ineffective through rapid enzymatic inactivation [11]. The development of extended-spectrum β-lactamases has particularly complicated treatment strategies, as these enzymes can hydrolyze advanced cephalosporins that were specifically designed to overcome earlier resistance mechanisms [9].

The methoxyimino group provides resistance through multiple mechanisms. Structurally, this group creates steric hindrance that interferes with the approach of β-lactamase enzymes to their target site on the β-lactam ring [12]. The specific spatial arrangement of the methoxy and oxime functionalities creates a protective barrier that reduces the accessibility of the β-lactam carbonyl group to nucleophilic attack by the enzyme's active site serine residue [8].

Comparative analysis of cephalosporins containing methoxyimino groups reveals consistent patterns of enhanced β-lactamase resistance. Cefuroxime, cefotaxime, ceftriaxone, and cefepime all incorporate methoxyimino groups in their R1 side chains and demonstrate superior stability against β-lactamase-mediated hydrolysis compared to earlier generation cephalosporins lacking this structural feature [7]. This resistance pattern extends across multiple β-lactamase classes, including both plasmid-mediated and chromosomally encoded enzymes.

The molecular basis for this resistance involves the formation of stable but slowly hydrolyzed acyl-enzyme intermediates when β-lactamases encounter methoxyimino-containing substrates [12]. Unlike simple penicillins or early cephalosporins that undergo rapid hydrolysis, the methoxyimino group stabilizes the acyl-enzyme complex in a conformation that is poorly positioned for the deacylation step required to complete the hydrolytic cycle [11]. This kinetic trap effectively removes β-lactamase molecules from the enzymatic pool, reducing the overall rate of antibiotic degradation.

Clinical evidence supporting the importance of methoxyimino group functionality comes from cross-reactivity studies in patients with β-lactam allergies. Individuals demonstrating hypersensitivity to one methoxyimino-containing cephalosporin frequently exhibit cross-reactivity with other members of this structural class, indicating shared antigenic determinants related to the methoxyimino moiety [7]. This cross-reactivity pattern, while clinically significant for allergy management, simultaneously confirms the structural and functional similarity of these compounds.

The specificity of methoxyimino group effects becomes apparent when comparing with structurally related compounds. Ceftazidime, while containing an alkoxyimino group rather than a methoxyimino group, exhibits different steric properties and demonstrates limited cross-reactivity with methoxyimino-containing cephalosporins [7]. This distinction highlights the precise structural requirements for optimal β-lactamase resistance and emphasizes the critical role of the methoxy substituent specifically.

Biochemical studies have further elucidated the interaction between methoxyimino groups and extended-spectrum β-lactamases. These enzymes, which evolved specifically to hydrolyze oxyimino-cephalosporins, demonstrate reduced efficiency against compounds with optimally positioned methoxyimino groups compared to alternative oxime configurations [13]. The continuing evolution of β-lactamase enzymes in response to methoxyimino-containing antibiotics represents an ongoing challenge requiring continuous development of new structural modifications to maintain therapeutic efficacy.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

186.06405680 g/mol

Monoisotopic Mass

186.06405680 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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